molecular formula C11H10N2O3 B15068506 Methyl 4-methoxyquinazoline-6-carboxylate CAS No. 648449-00-7

Methyl 4-methoxyquinazoline-6-carboxylate

Cat. No.: B15068506
CAS No.: 648449-00-7
M. Wt: 218.21 g/mol
InChI Key: JKKYSYOVHPLTKP-UHFFFAOYSA-N
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Description

Methyl 4-methoxyquinazoline-6-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a methoxy group at position 4 and a methyl carboxylate at position 5. The methyl ester group enhances solubility and bioavailability, while the methoxy substituent influences electronic properties and binding interactions.

Properties

CAS No.

648449-00-7

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 4-methoxyquinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3

InChI Key

JKKYSYOVHPLTKP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Methyl 6-(4-((4-Methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate

Structural Differences :

  • Core Structure : Replaces the quinazoline core with a fused imidazo[1,2-a]pyridine-quinazoline hybrid.
  • Substituents: Retains the methyl carboxylate at position 6 and introduces a 4-methoxybenzylamino group at position 3. Synthesis: Prepared via a multi-step procedure involving coupling reactions, yielding 75–80% . Key Differences:
  • The 4-methoxybenzylamino group introduces hydrogen-bonding capabilities absent in the target compound. Applications: Likely optimized for kinase inhibition due to extended π-π stacking interactions .

Methyl 2-Aminobenzo[d]thiazole-6-carboxylate

Structural Differences :

  • Core Structure : Benzo[d]thiazole (fused benzene-thiazole) instead of quinazoline.
  • Substituents: Methyl carboxylate at position 6 and an amino group at position 2. Synthesis: Synthesized via bromine-mediated cyclization of methyl 4-aminobenzoate with KSCN in acetic acid (45-minute reaction at 10°C) . Key Differences:
  • The thiazole ring introduces sulfur-mediated hydrophobic interactions, altering solubility and reactivity.
  • The amino group at position 2 enables derivatization (e.g., O-substitution), a feature absent in the target compound. Applications: Primarily explored as a precursor for bioactive thiazole derivatives, such as antimicrobial agents .

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate

Structural Differences :

  • Core Structure: Quinoline (one nitrogen atom) instead of quinazoline (two nitrogen atoms).
  • Substituents: Methoxy at position 6 and methyl carboxylate at position 4. Synthesis: Prepared by refluxing 6-methoxy-2-arylquinoline-4-carboxylic acid with methyl iodide and K2CO3 in acetone (5-hour reaction) . Key Differences:
  • Substituent positions (methoxy at 6 vs. 4 in the target compound) alter electronic distribution.
    Applications : Demonstrated P-glycoprotein inhibitory activity, suggesting utility in overcoming multidrug resistance in cancer therapy .

Biological Activity

Methyl 4-methoxyquinazoline-6-carboxylate is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Synthesis

This compound features a methoxy group at the 4-position and a carboxylate group at the 6-position of the quinazoline ring. This specific structural configuration contributes to its unique properties and biological activities. The synthesis typically involves multi-step organic reactions, enabling efficient production with high yields.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Quinazoline derivatives have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Some studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Inhibition of DNA Gyrase : Similar to other quinazoline derivatives, this compound may inhibit bacterial DNA gyrase, a target for several antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular processes such as DNA replication and cell signaling pathways. Understanding these interactions is crucial for establishing its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other quinazoline derivatives highlights its unique features:

Compound NameStructure FeaturesBiological Activity
Methyl 2-chloroquinoline-6-carboxylateChlorine substitution at position 2Antimicrobial
Ethyl 2,4-dichloroquinazoline-6-carboxylateDichloro substitution at positions 2 and 4Anticancer
Methyl 4-hydroxyquinazolineHydroxy group at position 4Anticancer
Methyl 7-(benzyloxy)-2,4-dichloroquinazolineBenzyloxy group at position 7Antitumor

This compound stands out due to its specific methoxy and carboxylate substitutions, which may enhance its solubility and overall biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods, indicating effective growth inhibition at low concentrations .
  • Anticancer Activity : Research involving human cancer cell lines (e.g., MDA-MB-231, A549) showed that this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .
  • DNA Gyrase Inhibition : Studies on the interaction of quinazoline derivatives with DNA gyrase revealed that this compound could inhibit bacterial DNA replication effectively, positioning it as a candidate for further development in antibiotic therapies .

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